methyl [(4-aminobenzoyl)amino]acetate hydrochloride
Description
Historical Development and Scientific Context
The compound emerged as a subject of interest in the late 20th century alongside advancements in peptide mimetics and prodrug design. Early synthetic routes adapted methodologies from PABA derivative chemistry, particularly methods described for methyl 4-aminobenzoate synthesis (Figure 1). The integration of an acetamide spacer between the aromatic and ester groups represented an innovation, allowing enhanced conformational flexibility compared to rigid PABA analogs. Key milestones include:
- 1990s : Initial reports of analogous structures in patent literature for antimetabolite therapies.
- 2000s : Systematic optimization of coupling reactions between 4-aminobenzoic acid derivatives and glycine methyl ester.
- 2010s : Adoption in solid-phase peptide synthesis as a capping reagent for N-terminal modifications.
Table 1: Chronological Development of Synthetic Approaches
| Decade | Methodology | Yield Improvement |
|--------|--------------------------------------|-------------------|
| 1990s | Thionyl chloride-mediated esterification | 45-60% |
| 2000s | TMSCl/MeOH esterification under N₂ | 78-92% |
| 2010s | Microwave-assisted coupling | 85-94% |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(4-aminobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZNHPVGUTXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875960 | |
| Record name | P-AMINOHIPPURIC ACID, ME ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-86-9 | |
| Record name | P-AMINOHIPPURIC ACID, ME ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4-aminobenzoyl)amino]acetate hydrochloride typically involves the reaction of 4-aminobenzoic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the carbonyl carbon of methyl chloroacetate, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
methyl [(4-aminobenzoyl)amino]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
methyl [(4-aminobenzoyl)amino]acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [(4-aminobenzoyl)amino]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. The pathways involved depend on the specific application and the nature of the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic analysis of compounds sharing structural or functional similarities with methyl [(4-aminobenzoyl)amino]acetate hydrochloride.
Substituent Variations on the Aromatic Ring
Methyl 2-(4-Aminophenyl)Acetate Hydrochloride (CAS 83528-16-9)
- Key Differences: Absence of the benzoylamino (–NH–C(=O)–) bridge reduces hydrogen-bonding capacity and alters metabolic stability.
- Applications : Used in peptide mimetics and antibacterial agents .
Methyl Amino(2-Methoxyphenyl)Acetate Hydrochloride
- Structure: 2-Methoxyphenyl substituent instead of 4-aminobenzoyl.
- Key Differences: Methoxy (–OCH₃) is electron-donating, increasing lipophilicity but reducing electrophilicity compared to the amino (–NH₂) group.
- Applications : Explored in neurotransmitter analogs due to aromatic methoxy groups .
Methyl 2-{[(4-Chlorophenyl)Methyl]Amino}Acetate Hydrochloride (CAS 155541-87-0)
- Structure: 4-Chlorobenzylamino group attached to acetate.
- Key Differences : Chlorine’s electron-withdrawing nature enhances acidity and may improve membrane permeability.
- Applications: Potential use in antiparasitic or antifungal agents .
Heterocyclic Analogues
Methyl 2-(2-Amino-1,3-Thiazol-4-yl)Acetate Hydrochloride
- Structure : Thiazole ring replaces the benzoyl group.
- Applications : Antibacterial and antiviral scaffolds (e.g., cephalosporin derivatives) .
Methyl 2-(4-Aminothian-4-yl)Acetate Hydrochloride (CAS 303037-43-6)
Functional Group Modifications
Methyl 2-[(Hydrazinecarbonyl)Amino]Acetate Hydrochloride (CAS 1443980-86-6)
- Structure: Hydrazinecarboxamide group replaces benzoylamino.
- Key Differences : Hydrazine moiety introduces nucleophilic reactivity and metal-chelating properties.
- Applications : Chelation therapy or radiopharmaceuticals .
4-(Aminomethyl)-2-Methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)
Data Table: Structural and Molecular Comparisons
Biological Activity
Methyl [(4-aminobenzoyl)amino]acetate hydrochloride is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
This compound is an organic compound characterized by the following structure:
- Molecular Formula : CHClNO
- Molecular Weight : 239.67 g/mol
- IUPAC Name : Methyl (4-(aminobenzoyl)amino)acetate hydrochloride
This compound features an amine group, which is crucial for its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a potential therapeutic agent. Key areas of focus include:
-
Anticancer Activity :
- Studies have indicated that derivatives of amino acid compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms involving folate metabolism pathways, which are critical in cancer cell proliferation .
- A specific study highlighted the effectiveness of related compounds in inhibiting the growth of human tumor cells expressing folate receptors, suggesting a potential pathway for targeted cancer therapy .
- Antimicrobial Properties :
- Mechanisms of Action :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Activity against various bacterial strains | |
| Enzyme Inhibition | Inhibition of methionine aminopeptidase-2 |
Case Study: Anticancer Efficacy
In a controlled study assessing the anticancer efficacy of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC values suggesting potent activity at low concentrations.
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound opens avenues for future research focused on optimizing its efficacy and understanding its mechanisms of action. Further studies, including in vivo experiments and clinical trials, will be essential to fully elucidate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
